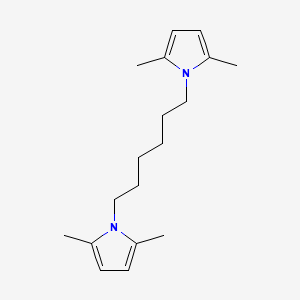
1,1'-Hexane-1,6-diylbis(2,5-dimethyl-1h-pyrrole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Hexane-1,6-diylbis(2,5-dimethyl-1h-pyrrole) is an organic compound with the molecular formula C14H16N2O4. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is known for its unique structure, which includes two pyrrole rings connected by a hexane chain. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 1,1’-Hexane-1,6-diylbis(2,5-dimethyl-1h-pyrrole) typically involves the reaction of maleic anhydride with 1,6-hexanediamine. The reaction proceeds through a condensation mechanism, forming the desired product along with water as a byproduct. The reaction conditions usually require a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,1’-Hexane-1,6-diylbis(2,5-dimethyl-1h-pyrrole) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Addition: Addition reactions can occur at the double bonds present in the pyrrole rings, leading to the formation of various addition products.
Scientific Research Applications
1,1’-Hexane-1,6-diylbis(2,5-dimethyl-1h-pyrrole) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Due to its potential biological activities, it is explored as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of polymers and other materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile compound in industrial applications.
Mechanism of Action
The mechanism of action of 1,1’-Hexane-1,6-diylbis(2,5-dimethyl-1h-pyrrole) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1,1’-Hexane-1,6-diylbis(2,5-dimethyl-1h-pyrrole) can be compared with other similar compounds, such as:
1,6-Bismaleimidohexane: This compound has a similar structure but with different substituents on the pyrrole rings. It is used in similar applications but may have different reactivity and properties.
1,1’-Hexane-1,6-diylbis(1H-pyrrole-2,5-dione): This compound is another derivative of pyrrole with a different substitution pattern. It is used in various chemical and biological studies.
1,6-Hexanediamine: This compound is a precursor in the synthesis of 1,1’-Hexane-1,6-diylbis(2,5-dimethyl-1h-pyrrole) and has its own set of applications in polymer production and other fields.
The uniqueness of 1,1’-Hexane-1,6-diylbis(2,5-dimethyl-1h-pyrrole) lies in its specific structure and the resulting chemical properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
6970-82-7 |
|---|---|
Molecular Formula |
C18H28N2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1-[6-(2,5-dimethylpyrrol-1-yl)hexyl]-2,5-dimethylpyrrole |
InChI |
InChI=1S/C18H28N2/c1-15-9-10-16(2)19(15)13-7-5-6-8-14-20-17(3)11-12-18(20)4/h9-12H,5-8,13-14H2,1-4H3 |
InChI Key |
OXQNQMMTHSLQPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CCCCCCN2C(=CC=C2C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















